Methyl 2-(bromomethyl)-4-fluorobenzoate
Overview
Description
Methyl 2-(bromomethyl)-4-fluorobenzoate is an organic compound with the molecular formula C9H8BrFO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with bromomethyl and fluorine groups
Scientific Research Applications
Methyl 2-(bromomethyl)-4-fluorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential precursor for the synthesis of bioactive compounds with therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Mode of Action
Bromomethyl groups are known to be reactive and can participate in various chemical reactions, such as nucleophilic substitution . The fluorobenzoate part of the molecule may interact with biological targets through pi stacking or other non-covalent interactions .
Biochemical Pathways
Compounds with bromomethyl groups have been used in suzuki–miyaura cross-coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The compound’s lipophilicity and water solubility, which are key factors influencing bioavailability, can be predicted using computational methods .
Result of Action
Bromomethyl compounds are generally reactive and can modify biomolecules, potentially leading to various cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(bromomethyl)-4-fluorobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-fluorobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, where the bromine atom is introduced at the benzylic position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(bromomethyl)-4-fluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Formation of methyl 2-(hydroxymethyl)-4-fluorobenzoate.
Oxidation: Formation of 4-fluoro-2-carboxybenzoic acid.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(chloromethyl)-4-fluorobenzoate
- Methyl 2-(iodomethyl)-4-fluorobenzoate
- Methyl 2-(bromomethyl)-4-chlorobenzoate
Uniqueness
Methyl 2-(bromomethyl)-4-fluorobenzoate is unique due to the combination of bromomethyl and fluorine substituents on the benzene ring. This combination imparts distinct reactivity and properties compared to similar compounds. The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the fluorine atom can enhance the compound’s stability and influence its electronic characteristics.
Properties
IUPAC Name |
methyl 2-(bromomethyl)-4-fluorobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrFO2/c1-13-9(12)8-3-2-7(11)4-6(8)5-10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYFMDZWYCRYEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60592794 | |
Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157652-28-3 | |
Record name | Methyl 2-(bromomethyl)-4-fluorobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60592794 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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